molecular formula C13H13BO3 B051727 4-Benzyloxyphenylboronic acid CAS No. 146631-00-7

4-Benzyloxyphenylboronic acid

Cat. No.: B051727
CAS No.: 146631-00-7
M. Wt: 228.05 g/mol
InChI Key: DMJHEIDWSIAXCS-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylboronic acid is an organic compound with the molecular formula C13H13BO3. It is a boronic acid derivative where a benzyloxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxyphenylboronic acid is unique due to the presence of the benzyloxy group, which can undergo specific reactions such as oxidation to form phenol derivatives. This functional group also enhances the compound’s utility in the synthesis of complex organic molecules through cross-coupling reactions .

Biological Activity

4-Benzyloxyphenylboronic acid (CAS No. 146631-00-7) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its interactions with proteins, potential therapeutic uses, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₃H₁₃BO₃
  • Molar Mass : 221.05 g/mol
  • Log P (Partition Coefficient) : Varies between 0.0 to 2.29 depending on the method used for calculation, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids.

Interaction with Insulin

A significant study utilized computational docking methods to investigate the interaction between various boronic acids, including this compound, and insulin. The findings indicated that this compound exhibited promising binding affinity towards insulin, suggesting its potential role in diabetes management by stabilizing insulin's structure . The study highlighted that this compound could enhance insulin's stability through multiple interactions involving hydrogen bonds and van der Waals forces.

Inhibition of Kinases

Recent investigations have identified this compound as a potent inhibitor of certain kinases. In particular, it has been studied for its inhibitory effects on DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various neurological disorders including Down syndrome. The compound demonstrated significant inhibitory activity with an IC50 value indicating effectiveness in modulating kinase activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Insulin InteractionDemonstrated strong binding affinity with insulin, enhancing stability.
Antiviral ActivitySuggested potential as an HCV protease inhibitor based on structural analysis.
Kinase InhibitionShowed significant inhibition of DYRK1A, indicating therapeutic potential in neurological conditions.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to consider the safety profile of this compound. Preliminary studies indicate that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions compared to other compounds . However, further toxicological assessments are necessary to fully characterize its safety.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHEIDWSIAXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370205
Record name 4-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146631-00-7
Record name 4-Benzyloxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

143 ml of a solution of n-Butyllithium (nBuLi) is added dropwise, under inert gas and at -78° C., to 47.08 g of the product obtained in Stage A in 375 ml of tetrahydrofuran (THF), agitation is carried out for 1 hour, then 36.5 ml of triethylborate is added. Agitation is carried out for 14 hours, while leaving the temperature to rise to 20° C., and the reaction medium is hydrolyzed using a solution of ice-cooled water containing 45 ml of concentrated sulphuric acid, for 1 hour at 20° C. The aqueous phase is extracted with ethyl acetate, the organic phases are washed with 2N soda and the aqueous phase is acidified to pH=1 using a 1N solution of hydrochloric acid in order to precipitate the boronic acid. After filtration and drying the precipitate 28.54 g of expected product is obtained. Rf: 0.16 cyclohexane/ethyl acetate 7/3) I.R. spectrum: (Nujol)
[Compound]
Name
solution
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
47.08 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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